The compound falls under the category of purine derivatives, specifically classified as an amine due to the presence of an amino group. It has been cataloged with the National Cancer Institute under the identifier NSC 113989, indicating its relevance in cancer research and potential therapeutic applications.
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine involves several steps, typically starting from simpler precursors. A notable synthetic route includes:
The molecular structure of N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine can be described as follows:
N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine participates in various chemical reactions, particularly:
These reactions are critical for developing pharmaceuticals targeting histamine-related conditions .
The mechanism of action for N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine primarily involves:
The pharmacokinetic profile can be assessed using high-performance liquid chromatography (HPLC), which provides insights into its stability and degradation pathways under physiological conditions.
N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine exhibits several notable physical and chemical properties:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
N-[2-(1H-imidazol-5-yl)ethyl]-9H-purin-6-amine has diverse applications, including:
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine (CAS No. 1669-86-9) is systematically named according to IUPAC conventions as a purine derivative substituted at the 6-amino position with a 2-(1H-imidazol-5-yl)ethyl group. The nomenclature prioritizes the purine ring as the parent structure, designating the imidazole-containing side chain as an N-alkyl substituent. This compound belongs to the broader class of purine-imidazole hybrids, characterized by the covalent linkage between purine and imidazole moieties—both biologically significant heterocycles. The "9H" descriptor specifies that the purine system exists in its 9H-tautomeric form, with hydrogen at the N9 position, which is critical for hydrogen-bonding interactions [1] [7] [9].
The compound has the empirical formula C₁₀H₁₁N₇, with a precise molecular weight of 229.24 g/mol. Elemental composition comprises 52.40% carbon, 4.84% hydrogen, and 42.76% nitrogen by mass. This high nitrogen content (nearly 43%) underscores the molecule’s potential for extensive hydrogen bonding and polar interactions, which influence its solubility and reactivity [2] [7].
Table 1: Atomic Composition of C₁₀H₁₁N₇
Element | Count | Mass Contribution (%) |
---|---|---|
Carbon (C) | 10 | 52.40% |
Hydrogen (H) | 11 | 4.84% |
Nitrogen (N) | 7 | 42.76% |
The molecule exhibits complex resonance and tautomeric behavior due to its conjugated heterocyclic systems:
C12=NC=NC(NCCC3=CN=CN3)=C1N=CN2
reflects this tautomerism, showing delocalization across the bicyclic scaffold [1]. –CH₂–CH₂–
) introduces conformational flexibility. The side chain adopts a pseudo-eclipsed conformation in crystalline states to minimize steric strain, but rotates freely in solution. Table 2: Tautomeric Equilibria in Key Rings
Heterocycle | Tautomeric Forms | Dominant Form |
---|---|---|
Purine | 7H- vs. 9H- | 9H- |
Imidazole | 1H-4(5)- vs. 1H-2(3)- | 1H-5-yl |
The molecule’s amphoteric character arises from acidic and basic functional groups:
Structurally analogous hybrids exhibit variations in bioactivity and physicochemical properties based on linker length and substitution patterns:
Table 3: Structural and Property Comparisons of Purine-Imidazole Hybrids
Compound | Molecular Weight | Key Structural Features | Hydrogen-Bonding Sites |
---|---|---|---|
N-[2-(1H-Imidazol-5-yl)ethyl]-9H-purin-6-amine | 229.24 | Ethylene linker; 9H-purine; 1H-imidazol-5-yl | 5 donors, 6 acceptors |
N-[2-(1H-Imidazol-1-yl)ethyl]-9H-purin-6-amine | 229.24 | Ethylene linker; 9H-purine; 1H-imidazol-1-yl | 4 donors, 6 acceptors |
N-Cyclopentyl-9-methyl-9H-purin-6-amine | 217.27 | Cyclopentyl; N9-methylated purine | 2 donors, 4 acceptors |
Bioisosteric modifications, such as replacing purine with triazolopyrimidine (e.g., DSM151), demonstrate enhanced target affinity in antimalarial applications, highlighting the pharmacophoric significance of the purine-imidazole framework . However, such alterations fall outside this compound’s chemical class and are noted only for structural context.
Concluding Remarks
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1